2-(4-Methoxy-2-methylphenyl)acetic acid
Overview
Description
“2-(4-Methoxy-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O3 . It is also known by other names such as “Acetic acid, 2-(4-methylphenoxy)-” and "P-METHYLPHENOXYACETIC ACID" .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxy-2-methylphenyl)acetic acid” can be found in various databases such as the NIST Chemistry WebBook . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Carboxylic acids like “2-(4-Methoxy-2-methylphenyl)acetic acid” donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical And Chemical Properties Analysis
“2-(4-Methoxy-2-methylphenyl)acetic acid” is a pale yellow or off-white colored flakes . It has a molecular weight of 166.174 Da .Scientific Research Applications
Synthesis and Biological Activities
- Biological Activities of Azomethines and 4-Thiazolidinones : This study describes the preparation of compounds from 2-methoxy-5-methylphenyl thiosemicarbazide and their evaluation for antimicrobial and antitubercular activities. Some compounds also demonstrated potential for anticancer properties (Hirpara, Parekh, & Parekh, 2003).
Chemical Synthesis and Analysis
- Indole-2-Acetic Acid Methyl Esters Synthesis : This research outlines the synthesis of various intermediate compounds, including 5-methoxy-2-nitrophenylacetic acid, which is a related compound (Modi, Oglesby, & Archer, 2003).
- Mass Fragmentographic Determination : The study developed methods for determining 4-hydroxy-3-methoxyphenyl acetic acid in various human and animal tissues, demonstrating its utility in biochemical analysis (Sjöquist, Lindström, & Anggard, 1973).
Antimicrobial Properties
- Antimicrobial Evaluation of Thiadiazole Derivatives : This research synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities against several microbial strains, highlighting the potential pharmaceutical applications (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Drug Metabolism and Pharmacokinetics
- Study on 4-Bromo-2,5-Dimethoxyphenethylamine Metabolism : This research identified various metabolites of 4-Bromo-2,5-Dimethoxyphenethylamine in rats, including 4-bromo-2,5-dimethoxyphenylacetic acid, contributing to our understanding of drug metabolism (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Crystallography and Molecular Structure
- Crystal Structure of Bromo-Methoxyphenylacetic Acid : The study presents the synthesis and crystal structure of 3-Bromo-4-methoxyphenylacetic acid, providing insights into molecular geometry and interactions (Guzei, Gunderson, & Hill, 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKZQEAQZIYXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404289 | |
Record name | 2-(4-methoxy-2-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2-methylphenyl)acetic acid | |
CAS RN |
942-97-2 | |
Record name | 2-(4-methoxy-2-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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